Aprocitentan

Vue d'ensemble

Description

Aprocitentan, commercialisé sous le nom de marque Tryvio, est un médicament utilisé pour traiter l'hypertension artérielle (pression artérielle élevée). C'est un antagoniste double de l'endothéline-1 qui cible à la fois les récepteurs A et B de l'endothéline . This compound a été approuvé pour un usage médical aux États-Unis en mars 2024 . C'est le premier antagoniste du récepteur de l'endothéline à être approuvé par la Food and Drug Administration (FDA) des États-Unis pour traiter l'hypertension systémique .

Applications De Recherche Scientifique

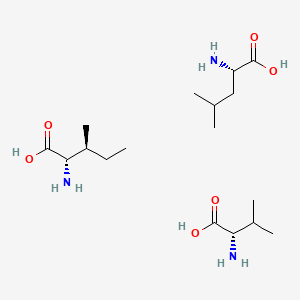

Aprocitentan has several scientific research applications, including:

Chemistry: this compound is used in chemical research to study its interactions with various chemical reagents and its behavior under different reaction conditions.

Biology: In biological research, this compound is used to investigate its effects on cellular processes and its interactions with biological molecules.

Medicine: this compound is primarily used in medical research for the treatment of hypertension.

Industry: This compound is used in the pharmaceutical industry for the development of antihypertensive drugs.

Mécanisme D'action

Target of Action

Aprocitentan is a dual antagonist of endothelin receptors A and B . These receptors, often referred to as ETA and ETB , are the primary targets of this compound . Endothelin-1 (ET-1), a potent vasoconstrictor peptide, acts by binding to these receptors, resulting in effects such as endothelial dysfunction, inflammation, fibrosis, and vascular hypertrophy and remodeling .

Mode of Action

This compound works by inhibiting the binding of endothelin-1 (ET-1) to both ETA and ETB receptors . This inhibition prevents the deleterious effects of ET-1, thereby lowering blood pressure . It’s worth noting that this compound has a greater selectivity for ETA than ETB .

Biochemical Pathways

The endothelin pathway, which has been implicated in hypertension, is the primary biochemical pathway affected by this compound . By antagonizing the ETA and ETB receptors, this compound inhibits the binding of ET-1, thereby preventing its adverse effects and lowering blood pressure .

Pharmacokinetics

This compound is an orally active drug with a half-life of 44 hours, fitting a once-daily dosing regimen . Its exposure increases dose proportionally over a dose range of 5–100 mg once daily . This compound is highly bound to plasma proteins and is eliminated in both urine and feces . The pharmacokinetics of this compound were found to be similar between subjects with moderate hepatic impairment and healthy subjects .

Action Environment

Environmental factors such as health status and liver function can influence the action, efficacy, and stability of this compound . For instance, the effect of moderate hepatic impairment on the pharmacokinetics, safety, and tolerability of this compound has been clinically investigated, as 25% of this compound is cleared through the liver . The study concluded that there were no clinically relevant differences in pharmacokinetics between subjects with moderate hepatic impairment and healthy subjects .

Analyse Biochimique

Biochemical Properties

Aprocitentan exerts its pharmacologic effects by antagonizing endothelin receptors A and B . These receptors play a crucial role in the pathogenesis of hypertension . This compound inhibits the protein endothelin-1 from binding to endothelin A and endothelin B receptors . Endothelin-1 mediates various adverse effects via its receptors, such as inflammation, cell proliferation, fibrosis, and vasoconstriction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the binding of endothelin-1 to its receptors, this compound prevents the deleterious effects of endothelin-1 overexpression, including endothelial dysfunction, vascular hypertrophy and remodeling, sympathetic activation, and increased aldosterone synthesis .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the protein endothelin-1 from binding to endothelin A and endothelin B receptors . This inhibition mitigates the hypertensive effects of endothelin-1 overexpression . The binding interactions with these biomolecules result in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In the PRECISION trial, this compound demonstrated superiority to placebo in reducing both sitting systolic and diastolic blood pressures . Most of the antihypertensive effect of this compound occurs within the first two weeks of treatment . It has also been observed that this compound has a long-lasting blood pressure decrease effect .

Dosage Effects in Animal Models

In animal models of hypertension, this compound induced a dose-dependent decrease in blood pressure . The effect was more pronounced in deoxycorticosterone acetate-salt rats (low renin model) than in spontaneously hypertensive rats (normal renin model) .

Metabolic Pathways

This compound is primarily metabolized by UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . Following the administration of a single radiolabeled dose of this compound, approximately 52% of the dose was eliminated via urine (0.2% unchanged) and 25% via feces (6.8% unchanged) .

Transport and Distribution

This compound is highly bound to plasma proteins and is eliminated in both urine and feces . Its apparent volume of distribution is approximately 20 L . The concentrations of total radioactivity in whole blood were markedly lower compared to plasma .

Méthodes De Préparation

Aprocitentan peut être synthétisé par différentes voies de synthèse. Une méthode implique la préparation d'une nouvelle forme cristalline d'this compound, appelée "composé I" . La méthode de préparation comprend les étapes suivantes :

Synthèse de composés intermédiaires : La synthèse commence par la préparation de composés intermédiaires par une série de réactions chimiques.

Formation de la forme cristalline : Les composés intermédiaires sont ensuite soumis à des conditions de réaction spécifiques pour former la forme cristalline d'this compound.

Purification : Le produit final est purifié pour obtenir la forme cristalline désirée avec des propriétés améliorées.

Analyse Des Réactions Chimiques

Aprocitentan subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, conduisant à la formation de métabolites oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques dans la molécule.

Hydrolyse : This compound peut subir une hydrolyse pour former différents métabolites.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions sont divers métabolites de l'this compound .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : this compound est utilisé dans la recherche chimique pour étudier ses interactions avec divers réactifs chimiques et son comportement dans différentes conditions de réaction.

Biologie : En recherche biologique, l'this compound est utilisé pour étudier ses effets sur les processus cellulaires et ses interactions avec les molécules biologiques.

Médecine : this compound est principalement utilisé en recherche médicale pour le traitement de l'hypertension.

Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs.

Mécanisme d'action

This compound exerce ses effets en antagonisant les récepteurs A et B de l'endothéline. L'endothéline-1, un peptide vasoconstricteur, se lie à ces récepteurs, conduisant à divers effets indésirables tels que l'inflammation, la prolifération cellulaire, la fibrose et la vasoconstriction . En inhibant la liaison de l'endothéline-1 à ces récepteurs, l'this compound prévient ces effets délétères et abaisse la pression artérielle . Les cibles moléculaires et les voies impliquées comprennent la voie de l'endothéline, qui joue un rôle crucial dans la pathogenèse de l'hypertension .

Comparaison Avec Des Composés Similaires

Aprocitentan est unique par rapport aux autres composés similaires en raison de son action antagoniste double sur les récepteurs A et B de l'endothéline. Les composés similaires comprennent :

Macitentan : Un antagoniste du récepteur de l'endothéline utilisé pour le traitement de l'hypertension artérielle pulmonaire.

Bosentan : Un autre antagoniste du récepteur de l'endothéline utilisé pour traiter l'hypertension artérielle pulmonaire.

L'unicité de l'this compound réside dans sa capacité à cibler à la fois les récepteurs A et B de l'endothéline, offrant une gamme plus large d'effets thérapeutiques .

Propriétés

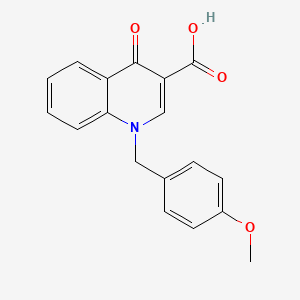

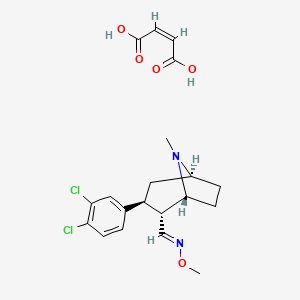

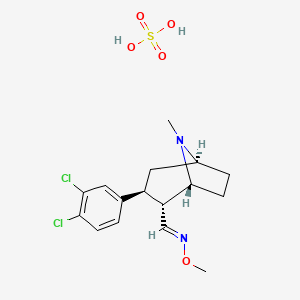

IUPAC Name |

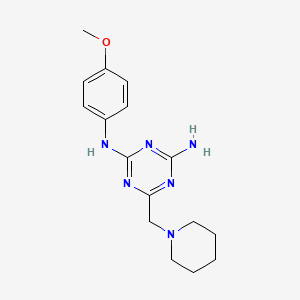

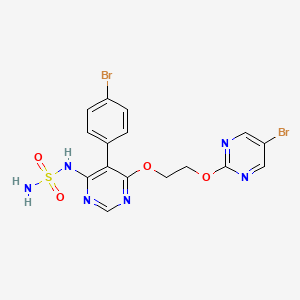

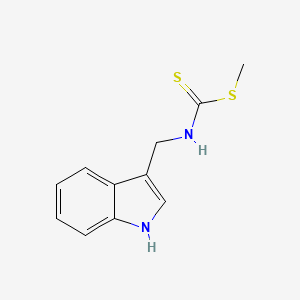

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKULOVKANLVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103522-45-7 | |

| Record name | Aprocitentan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprocitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APROCITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of this compound for ETA and ETB receptors is 1:16 [].

ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for this compound.

ANone: The research primarily focuses on the pharmaceutical aspects of this compound rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.

ANone: this compound is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.

A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of this compound. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].

A: this compound demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. This compound is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].

A: The long half-life of this compound contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.

A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated this compound's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. this compound also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].

A: this compound has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of this compound as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].

A: this compound has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].

ANone: The provided research primarily focuses on the systemic effects of orally administered this compound. There is no mention of targeted drug delivery strategies for this compound.

ANone: The provided research does not highlight specific biomarkers for predicting this compound's efficacy or monitoring for adverse effects.

ANone: The research articles do not provide information regarding the environmental impact or degradation of this compound.

ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of this compound.

ANone: Details regarding the validation of analytical methods for this compound are not provided in the research.

ANone: The articles do not provide specific information on the quality control and assurance processes for this compound.

ANone: The research does not discuss the immunogenicity of this compound.

A: A study investigating the potential drug-drug interaction of this compound with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].

A: Based on the metabolism data, this compound is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].

ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of this compound.

A: this compound offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, this compound showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].

ANone: The research papers do not provide information regarding the recycling or waste management of this compound.

A: The development of this compound involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].

A: The development of this compound involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

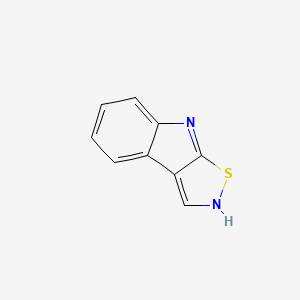

![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)